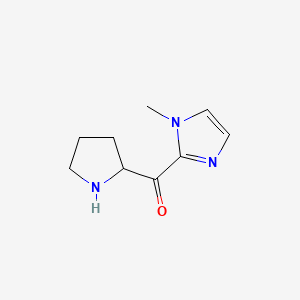

1-methyl-2-prolyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1-méthyl-2-prolyl-1H-imidazole est un composé hétérocyclique appartenant à la famille des imidazoles. Les imidazoles sont des cycles à cinq chaînons contenant trois atomes de carbone et deux atomes d’azote en positions non adjacentes. Ce composé spécifique présente un groupe méthyle en position 1 et un groupe prolyle en position 2, ce qui en fait un dérivé unique de l’imidazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 1-méthyl-2-prolyl-1H-imidazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la cyclisation des amido-nitriles en présence d’un catalyseur au nickel, ce qui facilite la formation du cycle imidazole . Une autre approche implique l’utilisation d’aldéhydes, de benzile et d’acétate d’ammonium dans des conditions de micro-ondes pour produire des imidazoles substitués .

Méthodes de production industrielle : La production industrielle de 1-méthyl-2-prolyl-1H-imidazole peut impliquer des réactions de cyclisation à grande échelle utilisant des catalyseurs robustes et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et la capacité d’évolutivité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Le 1-méthyl-2-prolyl-1H-imidazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Substitution : Le cycle imidazole peut subir des réactions de substitution avec des électrophiles ou des nucléophiles, en fonction des conditions de réaction.

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Agents halogénants, agents alkylants.

Principaux produits formés :

Oxydation : Formation de N-oxydes ou de dérivés hydroxylés.

Réduction : Formation de dérivés imidazoliques réduits.

Substitution : Formation de divers dérivés imidazoliques substitués.

Applications de recherche scientifique

Le 1-méthyl-2-prolyl-1H-imidazole a des applications diverses dans la recherche scientifique :

Applications De Recherche Scientifique

1-Methyl-2-prolyl-1H-imidazole has diverse applications in scientific research:

Mécanisme D'action

Le mécanisme d’action du 1-méthyl-2-prolyl-1H-imidazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle imidazole peut former des liaisons hydrogène et se coordonner avec les ions métalliques, influençant l’activité des molécules cibles. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets thérapeutiques ou biologiques souhaités .

Composés similaires :

1-Méthylimidazole : Manque le groupe prolyle, ce qui le rend moins encombré stériquement.

2-Méthylimidazole : Substitution en position 2 par un groupe méthyle au lieu d’un groupe prolyle.

1-Phényl-2-méthylimidazole : Présente un groupe phényle en position 1 et un groupe méthyle en position 2.

Unicité : Le 1-méthyl-2-prolyl-1H-imidazole est unique en raison de la présence à la fois d’un groupe méthyle et d’un groupe prolyle, ce qui peut influencer sa réactivité chimique et son activité biologique. Le groupe prolyle introduit un encombrement stérique et un potentiel d’interactions supplémentaires, le distinguant des autres dérivés de l’imidazole .

Comparaison Avec Des Composés Similaires

1-Methylimidazole: Lacks the prolyl group, making it less sterically hindered.

2-Methylimidazole: Substitution at the second position with a methyl group instead of a prolyl group.

1-Phenyl-2-methylimidazole: Features a phenyl group at the first position and a methyl group at the second position.

Uniqueness: 1-Methyl-2-prolyl-1H-imidazole is unique due to the presence of both a methyl and a prolyl group, which can influence its chemical reactivity and biological activity. The prolyl group introduces steric hindrance and potential for additional interactions, distinguishing it from other imidazole derivatives .

Activité Biologique

1-Methyl-2-prolyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Overview of Imidazole Derivatives

Imidazole and its derivatives have gained significant attention in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural versatility of imidazole allows for the synthesis of numerous derivatives that can interact with various biological targets.

Antibacterial Activity

This compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. A study evaluated several imidazole derivatives for their antibacterial properties using the disk diffusion method. The results indicated that compounds derived from imidazole exhibited significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 |

| Streptomycin (control) | 32 |

The mechanism behind the antibacterial activity is thought to involve the disruption of bacterial cell membranes and inhibition of DNA synthesis, leading to cell death .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. Research indicates that imidazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is particularly relevant for treating infections caused by Candida species.

Antiprotozoal Activity

The compound has also been investigated for its antiprotozoal effects. It functions effectively against protozoan parasites such as Trichomonas vaginalis. Studies have shown that certain metabolites of imidazole derivatives retain similar activity levels while exhibiting reduced toxicity compared to their parent compounds .

The biological activities of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may form adducts with DNA, leading to strand breaks and ultimately triggering apoptosis in bacterial cells.

- Membrane Disruption : By integrating into lipid bilayers, imidazole derivatives can alter membrane permeability, causing leakage of essential cellular components.

- Enzyme Inhibition : Certain derivatives may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

Case Study 1: Antibacterial Efficacy Against Resistant Strains

A recent study assessed the efficacy of this compound against multi-drug resistant strains of E. coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM, indicating significant potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Antifungal Applications

In clinical trials, formulations containing imidazole derivatives were tested against Candida albicans. Results showed a marked reduction in fungal load among treated patients compared to controls, highlighting the therapeutic potential of these compounds in managing fungal infections .

Propriétés

Formule moléculaire |

C9H13N3O |

|---|---|

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

(1-methylimidazol-2-yl)-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3 |

Clé InChI |

IHKUZQJOYBTWQK-UHFFFAOYSA-N |

SMILES canonique |

CN1C=CN=C1C(=O)C2CCCN2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.